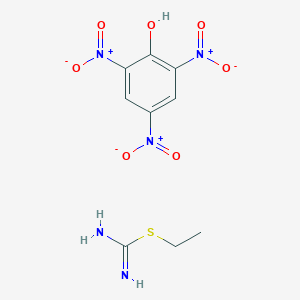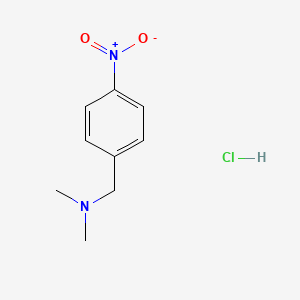
N,N-dimethyl-1-(4-nitrophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-Dimethyl-1-(4-nitrophenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C9H12N2O2. It is a derivative of benzylamine where the benzene ring is substituted with a nitro group at the para position and the amine group is dimethylated. This compound is commonly used in organic synthesis and various scientific research applications.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Types of Reactions:
Oxidation: The nitro group can be oxidized to form a nitroso compound or further to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group, resulting in N,N-dimethyl-1-(4-aminophenyl)methanamine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 4-nitrobenzoic acid.
Reduction: 4-aminobenzylamine.
Substitution: Alkylated derivatives of the benzyl group.
Comparison with Similar Compounds
N,N-Dimethylbenzylamine: Lacks the nitro group, resulting in different reactivity and biological activity.
4-Nitrobenzylamine: Contains an amino group instead of a dimethylated amine, leading to different chemical properties.
N,N-Dimethyl-4-nitrobenzylamine: Similar structure but with different positions of the nitro and amine groups.
Uniqueness: N,N-Dimethyl-1-(4-nitrophenyl)methanamine hydrochloride is unique due to its specific combination of nitro and dimethylated amine groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-1-(4-nitrophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-10(2)7-8-3-5-9(6-4-8)11(12)13;/h3-6H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTNBHBABQWZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
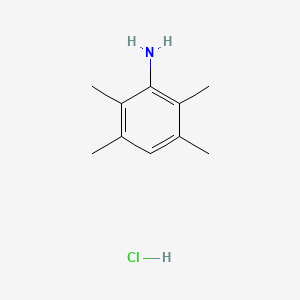
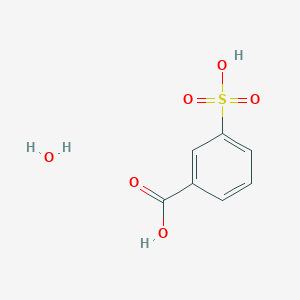
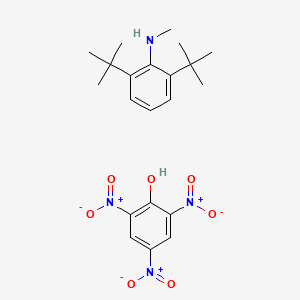
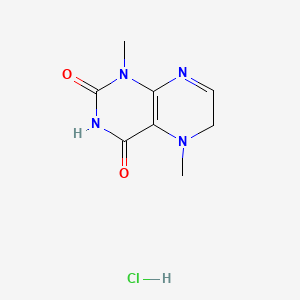

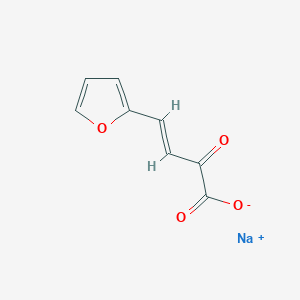
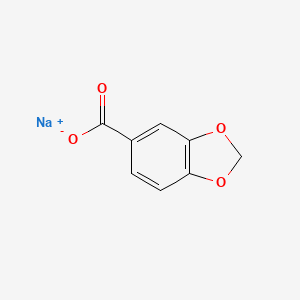
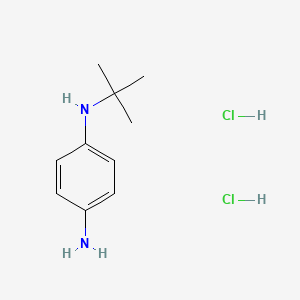
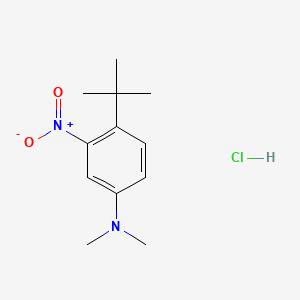
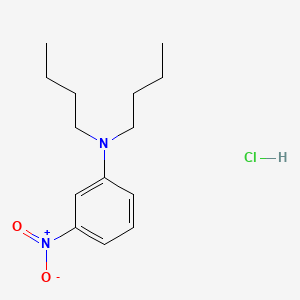
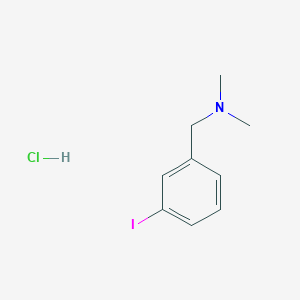
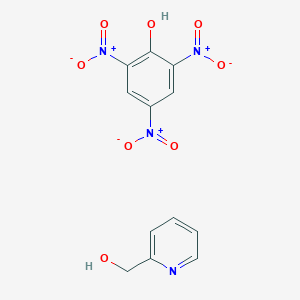
![1,3,5,7-Tetrazatricyclo[3.3.1.13,7]decane;2,4,6-trinitrophenol](/img/structure/B8094125.png)
